3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAYNILEPSTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407966-15-7 | |
| Record name | 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Reaction Conditions and Purification
| Step | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|
| 1. Cyclocondensation | Substituted hydrazine + β-keto ester/acrylate, reflux in ethanol or suitable solvent | Forms 1-tert-butyl-1H-pyrazole-4-carboxylic acid intermediate | Typically >80% yield |
| 2. Bromination | N-bromosuccinimide (1.0–1.2 equiv) in CH2Cl2, 0–25 °C, 1–4 hours | Controlled addition to avoid polybromination | 85–95% yield reported |
| 3. Purification | Flash chromatography on silica gel, elution gradient cyclohexane/ethyl acetate (0–30%) | Dry loading with Celite recommended to minimize losses | >95% purity achievable |
Purification is critical to remove unreacted starting materials, side products, and any over-brominated species. Flash chromatography with gradient elution is standard, and dry loading techniques improve recovery.
Industrial and Continuous Flow Methods
Industrial synthesis often employs continuous flow reactors to:
- Enhance control over reaction parameters (temperature, reagent addition rates).
- Improve reproducibility and yield.
- Minimize waste and side reactions.
Automated reactors allow precise dosing of brominating agents and solvents, maintaining low temperatures and short residence times to maximize selectivity.
Mechanistic Insights and Optimization
- The tert-butyl group at the 1-position provides steric hindrance that protects the pyrazole ring from undesired side reactions, enhancing selectivity for bromination at the 3-position.
- Bromination proceeds via electrophilic aromatic substitution, where the pyrazole ring’s electron density directs bromine to the 3-position.
- Use of N-bromosuccinimide is preferred over elemental bromine in some cases for milder, more controlled bromination.
- Reaction monitoring by thin-layer chromatography (Rf ~0.53 in cyclohexane/ethyl acetate 2:1) ensures completion without overreaction.
Alternative Bromination via Sulfonyloxy Pyrazole Intermediates
A patented method describes the preparation of bromo-pyrazole carboxylates by bromination of 3-substituted sulfonyloxy pyrazole carboxylates using inorganic bromide salts such as sodium bromide or ferric bromide.
| Parameter | Details |
|---|---|
| Brominating agents | Sodium bromide, potassium bromide, lithium bromide, ferric bromide, etc. |
| Solvent | Suitable organic solvents (e.g., acetonitrile) |
| Temperature | 0–130 °C (optimized 20–110 °C) |
| Reaction time | 0.5–24 hours (optimized 1–18 hours) |
| Molar ratio | 0.5 to 3 times molar amount of sulfonyloxy pyrazole |
This method avoids direct use of elemental bromine, potentially reducing hazards and improving environmental footprint. The reaction proceeds via nucleophilic substitution on the sulfonyloxy group, converting it into the bromide.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Direct bromination | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | Br2 or NBS | CH2Cl2, CHCl3 | 0–25 °C | 1–4 h | 85–95% | Most common, high regioselectivity |
| Cyclocondensation + bromination | Hydrazine + β-keto ester | NBS | Ethanol (cyclocondensation), CH2Cl2 (bromination) | Reflux (cyclocondensation), 0–25 °C (bromination) | Several hours | >80% (cyclocondensation), 85–95% (bromination) | Modular synthesis |
| Sulfonyloxy intermediate bromination | 3-substituted sulfonyloxy pyrazole carboxylate | NaBr, FeBr3, etc. | Acetonitrile or organic solvent | 20–110 °C | 1–18 h | Moderate to high | Avoids elemental bromine, industrially favorable |
Research Findings and Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern. The tert-butyl group appears as a singlet at δ ~1.3 ppm (1H NMR), and the bromine substitution affects chemical shifts on the pyrazole ring carbons (13C NMR).
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (247.09 g/mol).
- IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1680 cm⁻¹.
- Purity: Achieved >95% via chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-1-tert-butyl-1H-pyrazole-4-carboxylic acid or 3-thio-1-tert-butyl-1H-pyrazole-4-carboxylic acid can be obtained.
Oxidation Products: Oxidized derivatives like this compound N-oxide.
Reduction Products: Reduced forms such as 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is C₈H₁₁BrN₂O₂, with a molecular weight of 247.09 g/mol. The compound features a pyrazole ring with a bromine atom at the third position, a tert-butyl group at the first position, and a carboxylic acid group at the fourth position. This unique substitution pattern contributes to its reactivity and biological activity.
Chemistry
This compound serves as an important building block in synthetic organic chemistry. It can be utilized in:
- Synthesis of Heterocycles : The compound can be employed as a precursor for creating more complex heterocyclic compounds through various reactions such as cyclization and substitution.
- Reactivity Studies : Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of derivatives with different functional groups.
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:
- Pharmaceutical Development : The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It may serve as a starting point for drug development targeting metabolic disorders or cancer treatment due to its interactions with enzymes involved in energy metabolism.
- Biological Assays : Studies have shown that it inhibits calcium uptake in cells, which is crucial for various cellular functions. This mechanism suggests its utility in therapeutic contexts where modulation of calcium signaling is beneficial.
Material Science
The presence of the carboxylic acid group opens avenues for applications in material science:
- Polymer Chemistry : The compound may be functionalized to create new polymers with desired properties, enhancing thermal stability and mechanical strength.
- Coordination Chemistry : The carboxylic acid can act as a ligand, forming coordination complexes with metals, which are valuable in catalysis and materials synthesis .
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Positional Isomer: 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic Acid
The positional isomer 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid (CID 69864331) shares the same molecular formula (C₈H₁₁BrN₂O₂ ) but differs in substituent placement: bromine occupies C4, and the carboxylic acid is at C3. Key distinctions include:
| Property | 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic Acid | 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic Acid |
|---|---|---|
| SMILES | CC(C)(C)N1C=C(C(=O)O)C(Br)=N1 | CC(C)(C)N1C=C(C(=N1)Br)C(=O)O |
| InChIKey | Not provided | VXTHTIHMMDDRIY-UHFFFAOYSA-N |
| Acidity | Likely stronger due to proximity of COOH to N1 | Weaker acidity (carboxylic acid farther from N1) |
| Synthetic Utility | Bromine at C3 enables C–X bond activation | Bromine at C4 may hinder electrophilic substitution |
The positional isomerism significantly alters electronic and steric properties, impacting reactivity in cross-coupling reactions and biological target interactions .
Ethyl 3-Azido-1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₃H₁₂BrN₅O₂) differs structurally via:
- A 4-bromobenzyl group at N1 (vs. tert-butyl).
- An azide (–N₃) substituent at C3 (vs. bromine).
- An ethyl ester (–COOEt) at C4 (vs. carboxylic acid).
The benzyl group increases lipophilicity, while the azide enhances versatility in bioconjugation.
1-[(2-Bromo-4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
1-[(2-Bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1001500-71-5) features:
- A phenoxymethyl group with bromo and chloro substituents at N1.
- Carboxylic acid at C3 (vs. C4 in the target compound).
| Property | This compound | 1-[(2-Bromo-4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid |
|---|---|---|
| Substituent Effects | tert-butyl enhances steric protection | Phenoxymethyl group introduces π-π stacking potential |
| Halogen Diversity | Single bromine at C3 | Bromine and chlorine enhance electrophilic reactivity |
| Biological Activity | Not reported | Potential kinase inhibition due to halogenated aromatic motifs |
The dual halogenation and aromatic system may improve binding affinity in enzyme inhibition assays .
Key Research Findings and Trends
Steric vs. Electronic Effects: The tert-butyl group in the target compound improves solubility in non-polar solvents compared to benzyl or phenoxymethyl analogs .
Reactivity Hierarchy : Bromine at C3 (target compound) is more reactive in cross-coupling than C4-bromo isomers due to favorable orbital alignment .
Functional Group Interplay : Carboxylic acids at C4 (target) vs. C3 (analogs) alter hydrogen-bonding networks, impacting crystal packing and bioavailability.
Biological Activity
3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁BrN₂O₂, with a molecular weight of 247.09 g/mol. The compound features a pyrazole ring with specific substitutions that enhance its biological activity:
- Bromine atom at the third position
- Tert-butyl group at the first position
- Carboxylic acid group at the fourth position
This unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting enzymes involved in energy metabolism. It has been shown to inhibit calcium uptake in cells, which is crucial for various cellular functions, including oxidative phosphorylation and ATP synthesis. This inhibition suggests potential applications in treating metabolic disorders and cancer due to altered energy metabolism.
Anticancer Properties
Studies have demonstrated the compound's potential as an anticancer agent. It has been observed to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell growth and differentiation. For instance, compounds structurally related to 3-bromo-1-tert-butyl-1H-pyrazole have exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
At the molecular level, this compound interacts with several biomolecules:
- Binding Interactions : The compound binds to target enzymes, inhibiting their activity and altering metabolic processes.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to changes in cellular metabolism and signaling pathways .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes key structural features and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-tert-butyl-1H-pyrazole-5-carboxylic acid | Bromine at position 4; tert-butyl at position 3 | Different substitution pattern affects reactivity |
| tert-butyl 3-bromo-1H-pyrazole-1-carboxylate | Ester instead of carboxylic acid | Potentially different solubility and reactivity |
| 4-Methyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of bromine | May exhibit different biological activity |
This comparison highlights the significance of substitution patterns in determining the biological properties of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. For example:
- Anticancer Activity : A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, enhancing caspase activity significantly at certain concentrations .
- Anti-inflammatory Effects : Other research has shown that related pyrazole compounds possess anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), suggesting that further exploration of 3-bromo derivatives could yield similar benefits .
Q & A
Q. Methodological
- Azide Handling : Use azido(trimethyl)silane instead of volatile HN3 to reduce explosion risks .
- Ventilation : TFA and methylene chloride require fume hood use .
- First Aid : Immediate rinsing for eye/skin contact and medical consultation for inhalation .
Are there documented contradictions in reaction mechanisms for similar compounds?
Analytical
Yes. While TFA is typically a proton source, some studies suggest it may also stabilize intermediates via hydrogen bonding in azide reactions . Discrepancies in optimal equivalents (7.5–10 equiv.) highlight the need for mechanistic reinvestigation using in situ IR or MS monitoring.
What are understudied applications of this compound in material science?
Advanced
Preliminary work indicates pyrazole-carboxylic acids can coordinate metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications. The tert-butyl group’s hydrophobicity may enhance stability in polymer matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
